1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
Overview
Description
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a 4-ethoxyphenyl group and a 4-oxopiperidin-1-yl group
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core This can be achieved through a series of reactions involving the condensation of appropriate starting materials under controlled conditions
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with unique characteristics.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced with different groups, allowing for the creation of a wide range of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrrolidine-2,5-dione core.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Biology: It may be used in studies involving enzyme interactions, receptor binding, and other biological processes, providing insights into the mechanisms of action of various biological systems.
Industry: It can be used in the development of new materials, such as polymers and coatings, with unique properties and applications.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, altering their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(4-ethoxyphenyl)-3-(4-hydroxypiperidin-1-yl)pyrrolidine-2,5-dione: The presence of a hydroxyl group instead of a keto group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific research applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-14-5-3-12(4-6-14)19-16(21)11-15(17(19)22)18-9-7-13(20)8-10-18/h3-6,15H,2,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXRLPYXLDIRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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